molecular formula C24H22N4O3 B11207267 3-[(3,5-dimethylphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(3,5-dimethylphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11207267
M. Wt: 414.5 g/mol
InChI Key: XYQRIYXFOZXMGP-CMDGGOBGSA-N
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Description

3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, along with functional groups such as a carboxylic acid, a phenylethenyl moiety, and a dimethylphenyl carbamoyl group.

Preparation Methods

The synthesis of 3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The phenylethenyl moiety can undergo reduction to form the corresponding ethyl derivative.

    Substitution: The dimethylphenyl carbamoyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine core is known to mimic certain biological molecules, allowing it to bind to active sites and modulate biological pathways. The phenylethenyl and dimethylphenyl carbamoyl groups contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity .

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

3-[(3,5-dimethylphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C24H22N4O3/c1-15-10-16(2)12-18(11-15)26-23(29)20-14-25-28-19(9-8-17-6-4-3-5-7-17)13-21(24(30)31)27-22(20)28/h3-14,19,27H,1-2H3,(H,26,29)(H,30,31)/b9-8+

InChI Key

XYQRIYXFOZXMGP-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C3NC(=CC(N3N=C2)/C=C/C4=CC=CC=C4)C(=O)O)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C=CC4=CC=CC=C4)C(=O)O)C

Origin of Product

United States

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